Cas no 2122576-30-9 (3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)-)

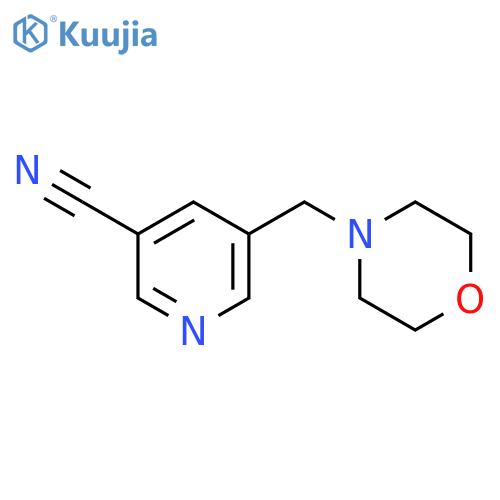

2122576-30-9 structure

商品名:3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)-

CAS番号:2122576-30-9

MF:C11H13N3O

メガワット:203.240422010422

CID:5276681

3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)-

-

- インチ: 1S/C11H13N3O/c12-6-10-5-11(8-13-7-10)9-14-1-3-15-4-2-14/h5,7-8H,1-4,9H2

- InChIKey: ABDWZBXQEGNHDE-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(CN2CCOCC2)C=C1C#N

3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692435-2.5g |

5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |

2122576-30-9 | 2.5g |

$1791.0 | 2023-05-30 | ||

| Enamine | EN300-692435-10.0g |

5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |

2122576-30-9 | 10g |

$3929.0 | 2023-05-30 | ||

| Enamine | EN300-692435-5.0g |

5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |

2122576-30-9 | 5g |

$2650.0 | 2023-05-30 | ||

| Enamine | EN300-692435-0.5g |

5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |

2122576-30-9 | 0.5g |

$877.0 | 2023-05-30 | ||

| Enamine | EN300-692435-0.1g |

5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |

2122576-30-9 | 0.1g |

$804.0 | 2023-05-30 | ||

| Enamine | EN300-692435-1.0g |

5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |

2122576-30-9 | 1g |

$914.0 | 2023-05-30 | ||

| Enamine | EN300-692435-0.05g |

5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |

2122576-30-9 | 0.05g |

$768.0 | 2023-05-30 | ||

| Enamine | EN300-692435-0.25g |

5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |

2122576-30-9 | 0.25g |

$840.0 | 2023-05-30 |

3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)- 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

2122576-30-9 (3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)-) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量